3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds with structural similarities to 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives have been assessed against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021). Another study explored Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized via a facile, solvent-free method under microwave irradiation. These compounds exhibited promising anticancer activity against various human cancer cell lines, with select derivatives showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Nematicidal and Antimicrobial Activity
A novel series of derivatives exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as antimicrobial activity against a range of bacterial and fungal strains. This showcases the compound's potential in agricultural applications and as a lead for developing new antimicrobial agents (Reddy et al., 2010).
Photophysical Properties
Studies on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes have highlighted their excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These properties are crucial for applications in organic electronics and fluorescence-based sensors (Zhang et al., 2017).
Supramolecular Gelators
Derivatives of 3-methyl-N-(thiazol-2-yl) benzamide have been investigated for their gelation behavior, with specific amides displaying gelation towards ethanol/water and methanol/water mixtures. This research points to potential applications in material science, particularly in the development of new supramolecular gelators (Yadav & Ballabh, 2020).
Future Directions
The future directions for the study of “3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” could include further characterization of its physical and chemical properties, investigation of its synthesis and reactions, and exploration of its potential applications in various fields .
Properties
IUPAC Name |
3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-6-5-7-15(10-11)17(23)20-19-22-21-18(24-19)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIIOOVMSFJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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